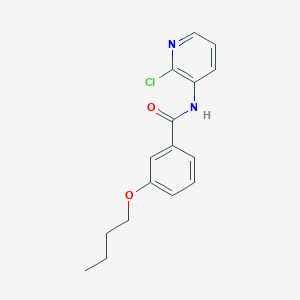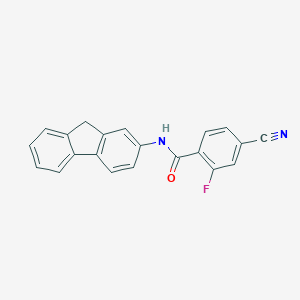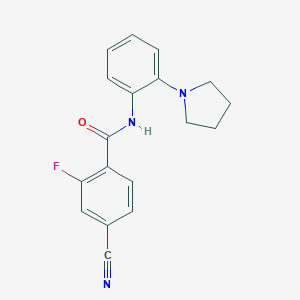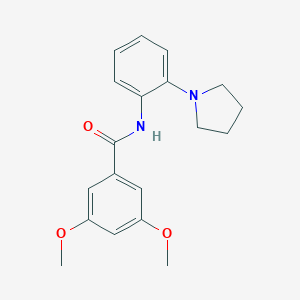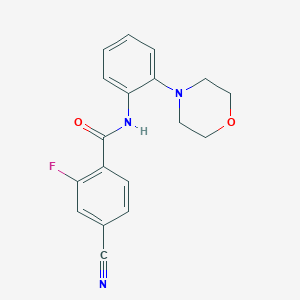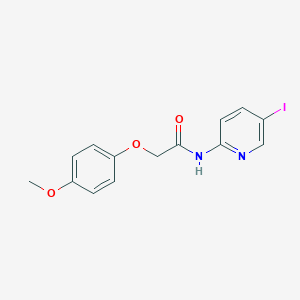
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, commonly known as IPAMA, is a chemical compound that has been widely studied for its potential applications in scientific research. IPAMA is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
IPAMA has been studied for its potential applications in a wide range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, IPAMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, IPAMA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, IPAMA has been shown to inhibit the replication of viruses and bacteria.
Wirkmechanismus
IPAMA acts as a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes. CK2 is overexpressed in many types of cancer and has been shown to promote cell survival and proliferation. By inhibiting CK2, IPAMA can induce apoptosis and inhibit the growth of cancer cells. In addition, IPAMA has been shown to protect neurons from oxidative stress by inhibiting the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival pathways.
Biochemical and Physiological Effects
IPAMA has been shown to have a range of biochemical and physiological effects. In cancer cells, IPAMA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, IPAMA has been shown to protect against oxidative stress and reduce inflammation. In infectious diseases, IPAMA has been shown to inhibit the replication of viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IPAMA is its potency as an inhibitor of CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. However, one limitation of IPAMA is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on IPAMA. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease. Finally, there is interest in developing new analogs of IPAMA with improved solubility and potency.
Synthesemethoden
IPAMA can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-5-iodopyridine with sodium methoxide to form 5-iodo-2-methoxypyridine. The second step involves the reaction of 5-iodo-2-methoxypyridine with 4-methoxyphenol and chloroacetyl chloride to form IPAMA.
Eigenschaften
Molekularformel |
C14H13IN2O3 |
|---|---|
Molekulargewicht |
384.17 g/mol |
IUPAC-Name |
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-3-5-12(6-4-11)20-9-14(18)17-13-7-2-10(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
SDROLOKXFAZQDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)
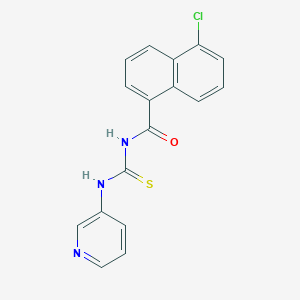
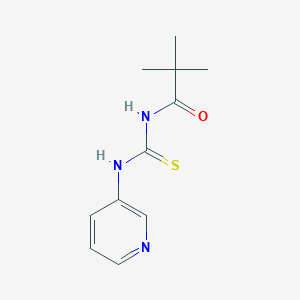
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
